N-Thionylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOJWGRGPONADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061533 | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-83-4, 222851-56-1 | |
| Record name | N-Sulfinylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, N-sulfinyl- | |
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| Record name | N-Thionylaniline | |
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| Record name | N-Sulfinylaniline | |
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| Record name | Benzenamine, N-sulfinyl- | |
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| Record name | Benzenamine, N-sulfinyl- | |
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| Record name | N-sulphinylaniline | |
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| Record name | N-Thionylaniline | |
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Ii. Synthetic Methodologies and Mechanistic Investigations of N Thionylaniline
Established Synthetic Pathways for N-Thionylaniline and its Derivatives
This compound, an organosulfur compound with the formula C₆H₅NSO, is a versatile intermediate in organic synthesis. wikipedia.orgsigmaaldrich.com Its preparation is primarily achieved through several established methods, with the reaction between aniline (B41778) and thionyl chloride being the most common.
Reaction of Aniline with Thionyl Chloride
The principal route for synthesizing this compound involves the reaction of aniline with thionyl chloride (SOCl₂). wikipedia.org In this reaction, three equivalents of aniline react with one equivalent of thionyl chloride to yield this compound and two equivalents of aniline hydrochloride as a byproduct. wikipedia.org The reaction is typically performed at reflux in an inert organic solvent, such as a hydrocarbon or halogenated hydrocarbon. thieme-connect.de The presence of a tertiary base can significantly accelerate this reaction. thieme-connect.de
The balanced chemical equation for this reaction is: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl wikipedia.org
This method is widely used due to the ready availability of the starting materials. However, it is not without its challenges, including the formation of byproducts and the need for purification of the final product.
Reaction of Aniline Derivatives with Sulfur-Containing Reagents
This compound and its derivatives can also be synthesized through the reaction of aniline derivatives with various other sulfur-containing reagents. For instance, N-thionylanilines are utilized in reactions with sulfur chlorides, such as sulfur dichloride (SCl₂) and disulfur (B1233692) dichloride (S₂Cl₂), to produce trisulfanes and disulfanes.
Another approach involves the reaction of aniline with sulfur dioxide and chlorine. The general scheme for this reaction is: C₆H₅NH₂ + SO₂ + Cl₂ → C₆H₅NSO + 2HCl
Furthermore, N,N-dialkylaniline N-oxides can be treated with thionyl halides (bromide or chloride) at low temperatures to generate halogenated anilines, showcasing the reactivity of aniline derivatives with sulfur-based reagents. nih.gov The reaction of this compound with thiols can lead to the formation of N-arylamidothiosulfites, which can then react further to produce mixtures of trisulfanes and disulfanes. thieme-connect.de
The choice of sulfur-containing reagent and reaction conditions allows for the synthesis of a variety of this compound derivatives and related sulfur-containing compounds. The reactivity of N-thionylanilines can be influenced by the presence of substituents on the aryl ring; electron-donating groups tend to decrease reactivity. thieme-connect.de
Advanced Catalytic Processes in Industrial Production
In an industrial setting, the production of this compound often employs advanced catalytic processes to enhance both the yield and purity of the final product. While specific proprietary catalysts are often not disclosed, the general principle involves optimizing reaction conditions to ensure efficient conversion and minimize the formation of unwanted byproducts.
Recent research has explored photocatalytic methods for reactions involving this compound. For example, under photocatalytic conditions using a catalyst like Mes-Acr⁺ and white LED irradiation, this compound reacts with potassium trifluoro(organo)borates to form alkylated aniline derivatives in good yields. Mechanistic studies suggest that these reactions proceed through a radical pathway initiated by the photoexcitation of the catalyst.
Tin alkoxides have also been shown to catalyze reactions involving this compound, such as its reaction with isocyanates. researchgate.net These catalytic methods represent a move towards more efficient and controlled synthetic processes. As the demand for polysulfane functional materials grows, there is an increasing focus on developing greener, catalytic methods to avoid the generation of large amounts of waste. thieme-connect.de
Challenges and Optimization in this compound Preparation
The synthesis of this compound, while well-established, presents several challenges that necessitate careful control over reaction conditions and purification methods to achieve high purity and yield.
Formation of Mixed Sulfane Byproducts and Separation Techniques
A significant challenge in the synthesis and subsequent reactions of this compound is the formation of mixed sulfane byproducts, such as di- and trisulfanes. thieme-connect.de This is particularly prevalent when this compound is reacted with thiols or other sulfur-containing reagents. thieme-connect.de The formation of these mixtures arises from the complex reactivity of the sulfur-containing intermediates.
To obtain pure this compound or its desired derivatives, effective separation techniques are crucial. The most common methods employed for purification include:
Chromatographic Separation: Column chromatography is a widely used technique to separate the desired product from the mixture of sulfane byproducts.
Selective Crystallization: In some cases, selective crystallization can be employed to isolate the target compound from the reaction mixture.
Distillation: For liquid products like this compound itself, vacuum distillation can be used for purification. sigmaaldrich.com
The choice of separation method depends on the physical and chemical properties of the compounds in the mixture.
Control of Reaction Conditions for Enhanced Purity and Yield
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful control include:
Temperature: The reaction between aniline and thionyl chloride is often carried out at reflux temperature. thieme-connect.de However, for certain reactions involving this compound, lower temperatures may be necessary to control selectivity and prevent side reactions. uoguelph.ca
Solvent: The choice of solvent can significantly impact the reaction outcome. Inert organic hydrocarbons or halogenated hydrocarbons are typically used for the synthesis of this compound. thieme-connect.de For subsequent reactions, solvents like 1,2-dichloroethane (B1671644) are used, and it has been noted that traces of moisture can drastically reduce product yields in some cases. thieme-connect.de
Stoichiometry of Reactants: The ratio of reactants is critical. For instance, in the reaction with aniline and thionyl chloride, a 3:1 molar ratio is used. wikipedia.org In other reactions, such as those involving photocatalysts, the precise amount of each component is carefully controlled.
Atmosphere: Many reactions involving this compound are sensitive to air and moisture, requiring them to be carried out under an inert atmosphere, such as argon.
By carefully controlling these conditions, the formation of byproducts can be minimized, leading to a higher purity and yield of the desired this compound product.
Table 1: Reaction Conditions for this compound Synthesis and Reactions
| Reactants | Catalyst/Conditions | Solvent | Product(s) | Reference(s) |
|---|---|---|---|---|
| Aniline, Thionyl Chloride | Reflux | Inert organic hydrocarbon or halogenated hydrocarbon | This compound, Aniline hydrochloride | wikipedia.orgthieme-connect.de |
| Aniline, Sulfur Dioxide, Chlorine | Controlled conditions | Not specified | This compound | |
| This compound, Potassium trifluoro(organo)borates | Mes-Acr⁺, White LED | 1,2-Dichloroethane | Alkylated aniline derivatives | |
| This compound, Thiols | - | Not specified | N-arylamidothiosulfites, Trisulfanes, Disulfanes | thieme-connect.de |
Mechanistic Insights into this compound Formation
The proposed mechanism involves initial nucleophilic attack by the nitrogen atom of an aniline molecule on the electrophilic sulfur atom of thionyl chloride. This is analogous to the well-documented reactions of thionyl chloride with other nucleophiles like alcohols and carboxylic acids, which form alkyl chlorides and acyl chlorides, respectively, via similar intermediate steps. wikipedia.orgpearson.com This initial attack leads to the formation of a transient zwitterionic adduct.
This initial adduct is highly unstable and is believed to rapidly collapse, eliminating a chloride ion to form a key intermediate, N-phenyl-N-chlorosulfinylamine (C₆H₅NH-S(O)Cl). The hydrogen chloride that is subsequently eliminated from this intermediate is immediately neutralized by other aniline molecules present in the reaction mixture, accounting for the formation of aniline hydrochloride as a byproduct. wikipedia.org The reaction of primary amides with thionyl chloride is known to form reactive imidoyl chloride intermediates, lending further support to the proposed formation of analogous species in the reaction with primary amines like aniline. wikipedia.org
The following table outlines the proposed intermediates in the primary synthesis pathway of this compound from aniline and thionyl chloride.
| Proposed Intermediate | Formula | Role in Pathway |
| Zwitterionic Adduct | C₆H₅N⁺H₂-S(O)Cl₂⁻ | Initial product of nucleophilic attack of aniline on thionyl chloride. |
| N-Phenyl-N-chlorosulfinylamine | C₆H₅NH-S(O)Cl | Formed after the collapse of the initial adduct and loss of a chloride ion. Precedes the final product. |
| Hydrogen Chloride | HCl | Eliminated from the N-phenyl-N-chlorosulfinylamine intermediate. Immediately neutralized by excess aniline. |
In some related synthetic procedures, such as the reaction of N-sulfinylanilines with formic acid, studies have identified the formation of a 1:1 complex as a potential intermediate, which was detected via NMR spectroscopy at low temperatures. oup.com While this is a reaction of this compound rather than its formation, it highlights the capacity of the N=S=O group to form complex intermediates, a principle that underpins the mechanistic understanding of its synthesis.
Iii. Reactivity and Reaction Mechanisms of N Thionylaniline
Fundamental Reactivity Patterns of the Sulfinyl Group in N-Thionylaniline
The chemical behavior of this compound is dominated by the reactivity of its N=S=O functional group. This moiety provides a reactive center that can engage in several fundamental reaction types, making the compound a versatile intermediate in organic synthesis.
The sulfur atom in the sulfinyl group of N-sulfinylamines, including this compound, is characterized by its high electrophilicity. acs.orgnih.gov This electron-deficient nature is a primary driver of the compound's reactivity, making it susceptible to attack by various nucleophiles. acs.org The significant electrophilicity of the sulfur center often renders the steric and electronic properties of the substituent on the nitrogen atom less influential in the outcome of reactions. acs.orgnih.gov This reactivity allows for the formation of new carbon-sulfur bonds through the addition of organometallic reagents such as organolithium, organomagnesium, and organozinc compounds. nih.gov
This compound is involved in reactions that can be classified as oxidative processes. For instance, it is employed in oxidative ring-closure reactions to form heterocyclic systems. In the synthesis of benzothiadiazole derivatives, a diamine precursor is reacted with this compound to facilitate an oxidative cyclization. chemrxiv.org The sulfur atom in the resulting 1,2,5-thiadiazole (B1195012) ring system can be further oxidized using mild agents like 3-chloroperoxybenzoic acid to yield nonaromatic thiadiazole 1-oxides and 1,1-dioxides. thieme-connect.de Conversely, the thiadiazole ring can undergo reductive cleavage and desulfurization with powerful reducing agents, which breaks the nitrogen-sulfur bonds to afford 1,2-diamino compounds. thieme-connect.de The reaction of this compound with triosmium carbonyl clusters also demonstrates its participation in redox-active organometallic transformations, yielding sulfur-bridged complexes. acs.org
The electrophilic sulfur atom of this compound is a prime target for nucleophilic attack, leading to substitution reactions. thieme-connect.de A key application of this reactivity is the synthesis of sulfinamides through the reaction of N-sulfinylamines with carbon nucleophiles. nih.gov Organometallic reagents readily add to the S=N bond, a process that is foundational for creating a diverse range of sulfinamides. nih.gov In the context of heterocyclic chemistry, nucleophilic attack on the sulfur atom of fused thiadiazole rings, which are often synthesized using this compound, can result in ring-opening. thieme-connect.de For example, organolithium and Grignard reagents typically attack the ring sulfur of 1,2,5-thiadiazoles, leading to ring cleavage and the formation of 1,2-diimines. thieme-connect.de
Participation in Oxidation and Reduction Reactions
This compound in Cyclization and Heterocycle Formation
A significant application of this compound is its use as a reagent for constructing sulfur-containing heterocycles. nih.gov Its ability to provide a nitrogen-sulfur-nitrogen fragment makes it an invaluable tool for the synthesis of thiadiazoles and related fused ring systems.
This compound is widely used for the cyclization of compounds containing vicinal diamino groups to form the 1,2,5-thiadiazole ring. thieme-connect.denih.gov This reaction is a common method for preparing a variety of fused heterocycles, including benzothiadiazoles and thienothiadiazoles, which are important building blocks for materials with specific electronic and optical properties. chemrxiv.orgumons.ac.betue.nl The reaction proceeds via an oxidative ring closure of the diamine with this compound. chemrxiv.org
The condensation reaction between an ortho-diamine and this compound is a direct and efficient route to the 1,2,5-thiadiazole heterocycle. thieme-connect.denih.gov This method has been applied to a wide array of substrates, from simple aromatic diamines to more complex diamino-substituted heterocycles and quinones. thieme-connect.de The reaction typically requires a 1:2 molar ratio of the diamine to this compound and is often performed in alcoholic solvents like methanol (B129727) or ethanol. thieme-connect.de In many modern procedures, the reaction is carried out in pyridine (B92270), often with the addition of trimethylsilyl (B98337) chloride (TMSCl) to facilitate the cyclization. researchgate.netmdpi.com This process has been used to synthesize various functionalized heterocycles, such as fluorinated benzothiadiazoles and thienothiadiazoles incorporated into larger conjugated systems for applications in organic electronics. nih.govumons.ac.beresearchgate.net For example, reacting a diamine with this compound is a key step in forming the thienothiadiazole (TT) acceptor unit in small band gap oligomers for photovoltaic studies. umons.ac.betue.nl Similarly, complex structures like 7-amino-4H- tue.nlCurrent time information in Bangalore, IN.thiadiazolo[3,4-c] researchgate.netCurrent time information in Bangalore, IN.thiadiazine 5,5-dioxide have been synthesized by treating a triamino-thiadiazine with this compound. nih.gov
The following table details a representative synthesis of a fluorinated benzothiadiazole monomer using this compound. researchgate.net
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Diamine 3 , this compound, Trimethylsilyl chloride | Pyridine, 80 °C | Heterocycle 4 (Fluorinated Benzothiadiazole) | 94% |
Reactions with Diamines
Condensation Reactions in Heterocycle Synthesis
Organometallic Chemistry and Coordination Complexes of this compound
This compound exhibits rich and varied behavior as a ligand in organometallic chemistry, forming stable complexes and participating in unique transformations at the metal center. fishersci.fifishersci.befishersci.at
As a ligand, this compound is isoelectronic and isostructural with sulfur dioxide (SO₂), allowing it to coordinate to metal centers in several different modes. fishersci.befishersci.atfishersci.fi The primary coordination modes are:
N-coordination: This mode is favored by transition metals in higher oxidation states, such as Palladium(II) and Platinum(II). fishersci.befishersci.atfishersci.fi
S-coordination: Coordination through the sulfur atom has been observed for metals like Rhodium(I) and Iridium(I). fishersci.befishersci.atfishersci.fi
π-N=S Coordination: Electron-rich metal atoms, including Nickel(0), Palladium(0), Platinum(0), Rhodium(I), and Iridium(I), favor bonding to the π-system of the N=S double bond. fishersci.befishersci.atfishersci.fi
The reaction of this compound with metal clusters, such as triosmium carbonyl clusters, demonstrates its complex reactivity. These reactions can lead to the complete cleavage of the N=S and S=O bonds, resulting in the formation of metal clusters capped with sulfido (S) and phenylimido (NPh) ligands. fishersci.co.ukthegoodscentscompany.com
| Coordination Mode | Favored Metal Centers | Reference |
|---|---|---|
| Nitrogen (N) Coordination | Pt(II), Pd(II), Rh(I), Ir(I), Cr(0), Mo(0), W(0) | fishersci.befishersci.atfishersci.fi |
| Sulfur (S) Coordination | Rh(I), Ir(I), Cr(0), Mo(0), W(0) | fishersci.befishersci.atfishersci.fi |
| π-N=S Coordination | Ni(0), Pd(0), Pt(0), Rh(I), Ir(I) | fishersci.befishersci.atfishersci.fi |
The reactivity of this compound is significantly influenced by its soft sulfur atom. fishersci.fi This characteristic enables it to participate in insertion reactions, including the insertion of the sulfur atom into metal-carbon σ-bonds. fishersci.fi This type of reaction expands the synthetic utility of organometallic complexes by allowing for the formation of new sulfur-containing functionalities directly on the metal center.
This compound can act as an incoming ligand to displace other, more weakly bound (labile) ligands from a metal's coordination sphere. fishersci.fi This is a common method for synthesizing new this compound complexes. For example, the labile cyclooctadiene (COD) ligand in certain platinum complexes can be displaced by this compound to form sulfur-bridged metallacycles. fishersci.fi Similarly, the ethylene (B1197577) ligand in complexes like {Pt[P(C₆H₅)₃]₂(C₂H₄)} is readily displaced upon reaction with this compound to afford the corresponding {Pt[P(C₆H₅)₃]₂(RNSO)} complex. fishersci.at
Reactions with Iron Alkynyl Complexes to Form Thiazine (B8601807) 1-Oxide Derivatives
This compound undergoes reactions with alk-2-ynyl complexes of iron, specifically those of the type C₅H₅Fe(CO)₂CH₂C≡CR (where R can be a methyl, phenyl, or another cyclopentadienyliron dicarbonyl methyl group), to yield novel metal vinyl complexes. acs.org These reactions result in the formation of a 1,2-thiazine 1-oxide cyclic system attached to the iron complex. The process involves refluxing the reactants in toluene (B28343) for 24 hours. The proposed mechanism for this transformation is a nucleophilic attack by the sulfur atom of this compound on the iron-bound alkyne, which is followed by cyclization to form the thiazine ring. This reaction highlights the utility of this compound in the synthesis of complex organometallic heterocyclic compounds.
Interactive Data Table: Reaction of this compound with Iron Alkynyl Complexes
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| C₅H₅Fe(CO)₂CH₂C≡CR | This compound | Refluxing toluene, 24h | C₅H₅Fe(CO)₂[Thiazine-Oxide Complex] |
Interactions with Triosmium Carbonyl Clusters
The reaction of this compound with triosmium carbonyl clusters demonstrates the ability of the N=S=O group to interact with and be transformed by metal cluster frameworks. When dodecacarbonyltriosmium, Os₃(CO)₁₂, is reacted with this compound in refluxing methylcyclohexane, it produces the cluster Os₃(CO)₉(μ₃-NPh)(μ₃-S) in a good yield. nih.govresearchgate.net This product features a triply bridging phenylimido (NPh) and a triply bridging sulfido (S) ligand, indicating the cleavage of the N=S and S=O bonds of the original thionylaniline molecule.
A different outcome is observed when a more reactive osmium cluster, Os₃(CO)₁₀(NCMe)₂, is treated with this compound at room temperature. This reaction yields two products: the previously mentioned Os₃(CO)₉(μ₃-NPh)(μ₃-S) and a second cluster, Os₃(CO)₉(μ₃-η²-(PhN)₂SO)(μ₃-S). nih.govresearchgate.net The latter product is particularly interesting as it contains a novel ligand derived from the coupling of two this compound molecules. Furthermore, the cluster Os₃(CO)₉(μ₃-NPh)(μ₃-S) can be further reacted with trimethylamine (B31210) oxide in the presence of acetonitrile (B52724) to yield Os₃(CO)₈(NCMe)(μ₃-NPh)(μ₃-S). nih.govresearchgate.net The structures of these complex triosmium clusters have been confirmed by single-crystal X-ray diffraction. nih.govresearchgate.net
Interactive Data Table: Reactions of this compound with Triosmium Carbonyl Clusters
| Osmium Reactant | Conditions | Products | Reference |
| Os₃(CO)₁₂ | Refluxing methylcyclohexane | Os₃(CO)₉(μ₃-NPh)(μ₃-S) | nih.govresearchgate.net |
| Os₃(CO)₁₀(NCMe)₂ | Room temperature | Os₃(CO)₉(μ₃-NPh)(μ₃-S) and Os₃(CO)₉(μ₃-η²-(PhN)₂SO)(μ₃-S) | nih.govresearchgate.net |
Palladium(II) Complexes of Stannylene with this compound
The reactivity of this compound extends to complexes involving other transition metals and main group elements. For instance, heteroleptic stannylene complexes have been shown to react with selected palladium complexes. nih.gov While detailed studies on the direct reaction of a pre-formed palladium-stannylene complex with this compound are not extensively documented in the provided context, the formation of various palladium(II) complexes with ligands containing nitrogen and sulfur donor atoms, such as thiazine and thiazoline (B8809763) derivatives, is well-established. rsc.org These complexes typically exhibit a square planar geometry around the palladium center. rsc.org The interaction of stannylene ligands with palladium(II) centers can lead to the formation of Sn(II)-Pd(II) complexes where the stannylene acts as a 2-electron donor ligand. nih.gov The potential for subsequent reactions of these bimetallic complexes with this compound presents an area for further investigation into the synthesis of novel heterometallic structures.
Diels-Alder Reactions Involving this compound
This compound is a versatile reagent in Diels-Alder cycloaddition reactions, capable of acting as both a diene and a dienophile, leading to the formation of various heterocyclic compounds. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net
As a Dienophile in Hetero-Diels-Alder Reactions
In hetero-Diels-Alder reactions, this compound can act as a dienophile, where the N=S bond participates in the [4+2] cycloaddition with a conjugated diene. chemrxiv.orgrsc.org This reactivity is a key method for synthesizing six-membered heterocyclic rings containing nitrogen and sulfur. researchgate.netresearchgate.net The reactivity of the N=S bond is enhanced in N-sulfinylsulfonamides, facilitating these cycloaddition reactions. rsc.org The use of chiral Lewis acid catalysts, such as those based on titanium(IV), copper(II), or zinc(II), can promote enantioselective hetero-Diels-Alder reactions, yielding cycloadducts with high enantiomeric excess. rsc.org A range of N-sulfinyl dienophiles have been screened in asymmetric versions of this reaction, demonstrating that the substituent on the sulfinyl group can significantly influence both the yield and the stereoselectivity of the cycloaddition. chemrxiv.org
Reactivity of Olefin Functions in Diels-Alder Reactions
This compound can also behave as a diene, where the N=S=C=C fragment reacts with a dienophile. A notable example is its reaction with dicyclopentadiene (B1670491), which contains two olefinic functionalities with different reactivities. Research has shown a higher reactivity of the olefin function within the norbornene fragment of dicyclopentadiene in the Diels-Alder reaction with this compound. This reaction leads to the synthesis of sulfonamides with a benzothiazine moiety. The cycloaddition occurs predominantly at the endo side of the bicyclo[2.2.1]heptene system. The initial adducts can be subsequently oxidized to the corresponding sulfonamides. X-ray diffraction analysis has been used to determine the molecular and crystal structure of the resulting products, confirming the formation of two structural isomers in some cases.
Photocatalytic Reactions of this compound
This compound is an active participant in various photocatalytic reactions, particularly in the formation of carbon-sulfur bonds under visible light irradiation. These light-driven cross-coupling reactions leverage the electrophilic nature of the sulfur center in the thionylaniline molecule.
Under photocatalytic conditions, this compound reacts with potassium trifluoro(organo)borates to form alkylated aniline (B41778) derivatives. This transformation is typically facilitated by a photocatalyst, such as Mes-Acr⁺ (an acridinium (B8443388) dye), and irradiation with white LED light. The reaction proceeds through a redox-neutral radical-polar pathway involving the single-electron oxidation of the organoboron reagent to form a carbon-centered radical, which then adds to the this compound. acs.org Control experiments have demonstrated that the reaction is dependent on both the presence of the photocatalyst and light, confirming its photocatalytic nature.
Similarly, this compound can be coupled with arylboronic acids under visible light to form thioethers. This C-S bond formation reaction also utilizes a photocatalyst like Mes-Acr⁺ and is carried out at room temperature. These photocatalytic methods offer a mild and efficient route for the synthesis of sulfinamides and other sulfur-containing compounds. acs.org
Interactive Data Table: Photocatalytic Reactions of this compound
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Reference |
| This compound | Potassium trifluoro(organo)borates | Mes-Acr⁺ | White LED irradiation, DCE | Alkylated aniline derivatives | |
| This compound | Arylboronic acids | Mes-Acr⁺ | 12W LED, RT, DCE | Thioethers |
Alkylation and Arylation with Organoboron Reagents
Miscellaneous Reactions and Transformations
This compound can act as a mediator for the regioselective halogenation of aromatic systems, particularly N,N-dialkylanilines, using thionyl halides (SOX₂, where X = Cl or Br). researchgate.net This process allows for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines with isolated yields of up to 69%. nih.gov
The reaction is believed to proceed through the formation of transient N-oxide intermediates. researchgate.netnih.gov The regioselectivity of the halogenation is influenced by the polarity of the solvent used in the reaction. researchgate.net This method involves a temporary increase in the oxidation level of the N,N-dialkylaniline to the corresponding N-oxide, followed by the cleavage of the weak N-O bond upon treatment with the thionyl halide at low temperatures. nih.gov
| Substrate | Reagents | Selectivity |
| N,N-Dialkylaniline | This compound, Thionyl Bromide | para-Bromination |
| N,N-Dialkylaniline | This compound, Thionyl Chloride | ortho-Chlorination |
Table 3: Regioselective Halogenation of N,N-Dialkylanilines Facilitated by this compound and Thionyl Halides. researchgate.netnih.gov
The aminostannylation of this compound has been reported. researchgate.netwikidata.orgresearchgate.netresearchgate.net This type of reaction involves the addition of an aminostannane (B14696203) across the N=S bond of this compound. wikidata.orgresearchgate.net It is proposed that the mechanism for aminostannylation reactions proceeds through a low-energy, 4-centre transition state and that the reactions are thermodynamically controlled. researchgate.net This reaction is part of a broader study on the aminostannylation of various unsaturated substrates, including carbon dioxide, carbon disulfide, and benzonitrile. researchgate.netwikidata.orgresearchgate.netresearchgate.net
Iv. Theoretical and Computational Studies of N Thionylaniline
Quantum Chemical Calculations on N-Thionylaniline Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and geometry of this compound.
Density Functional Theory (DFT) is a computational method that balances accuracy and efficiency by calculating the electron density of a system to determine its energy. numberanalytics.com DFT studies on this compound and related structures have provided detailed information on their geometric parameters, such as bond lengths and angles, and electronic properties. These calculations are crucial for understanding the molecule's stability and reactivity. For instance, DFT can be used to model the geometry of the ground state of the molecule. beilstein-journals.org The insights gained from DFT calculations help in rationalizing the outcomes of chemical reactions involving this compound. unibo.it
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. chemrxiv.org A smaller HOMO-LUMO gap generally indicates higher reactivity and is associated with the ability of a molecule to undergo electronic transitions upon absorbing light. nih.gov
Computational studies, often employing Time-Dependent DFT (TD-DFT), can predict the energies of these electronic transitions. For example, in related donor-acceptor systems, the lowest-energy absorption is often attributed to the HOMO to LUMO transition. unibo.it The analysis of the electron density distribution in the HOMO and LUMO provides insights into the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. This information is vital for predicting how this compound will interact with other reagents. nih.gov
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy levels indicate greater electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy levels indicate greater electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity, lower stability, and easier electronic excitation. |
Density Functional Theory (DFT) Studies on Electronic Properties and Geometries
Computational Modeling of Reaction Mechanisms
Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions.
For reactions involving this compound, such as its role as a sulfur donor in reactions with thiols, computational modeling can elucidate the proposed mechanism. This involves modeling the nucleophilic attack and identifying the transition states for bond formation and cleavage, providing a detailed, energetic picture of the reaction pathway.
Spectroscopic Interpretations from Theoretical Models
Theoretical calculations are invaluable for interpreting experimental spectroscopic data.
Nuclear Quadrupole Hyperfine Structure in Rotational Spectrum
The rotational spectrum of this compound, investigated using pulsed molecular beam microwave Fourier transform spectroscopy, reveals nuclear quadrupole hyperfine structures. sigmaaldrich.comsigmaaldrich.com This high-resolution technique allows for the precise determination of the interaction between the nuclear quadrupole moment of the ¹⁴N nucleus and the electric field gradient at the site of the nucleus.
The interpretation of these coupling constants often requires the aid of ab initio calculations to fully understand the bonding situation at the nitrogen atom. sigmaaldrich.com
Table 2: Spectroscopic Parameters of this compound
| Parameter | Value |
|---|---|
| Nuclear Quadrupole Coupling Constants (MHz) | |
| χaa | +1.5730(14) |
| (χbb - χcc) | -5.6499(13) |
| Rotational Constants (MHz) | |
| A | 4026.7215(4) |
| B | 860.64732(8) |
| C | 709.52027(7) |
| Centrifugal Distortion Constants (Hz) | |
| ΔJ | 36.6(5) |
| ΔJK | -107.5(20) |
| ΔK | 703(68) |
| δJ | 8.1(5) |
| δK | 111(19) |
Data obtained from pulsed molecular beam microwave Fourier transform spectroscopy. sigmaaldrich.comsigmaaldrich.com
Structure-Reactivity Relationships from Computational Data
Theoretical and computational studies, primarily using quantum chemical calculations such as Density Functional Theory (DFT), have provided significant insights into the structure-reactivity relationships of this compound. wikidata.orgwikipedia.org
A key structural feature of this compound is the conformation around the N=S double bond. Computational studies have consistently shown that compounds with the R‒N=S=O framework can, in principle, exist as two stable conformers: syn and anti. wikidata.org For this compound and its derivatives, calculations predict that the syn conformation, where the phenyl ring and the S=O double bond are on the same side relative to the C-N single bond, is the global minimum on the potential energy surface. wikidata.orgwikipedia.org The anti conformation is calculated to be a local minimum with a higher energy. wikidata.org Experimental evidence from X-ray crystallography confirms that N-thionylanilines adopt a planar structure with a syn (or Z) configuration of the Ar-NSO fragment. wikipedia.orgwikiwand.com
The planarity of the molecule and the syn conformation are crucial for its reactivity. This geometry facilitates π-electron delocalization between the aromatic ring and the NSO group. Natural Bond Orbital (NBO) analysis, a computational method, has been used to understand the electronic structure and intramolecular interactions. wikipedia.orgcdnsciencepub.com These analyses reveal hyperconjugative interactions and charge delocalization, which influence the molecule's stability and reactivity. wikidata.org For instance, in some substituted N-sulfinylanilines, an intramolecular C-H···O interaction, which can be characterized as an anti-hydrogen bond, is found to contribute to the stability of the preferred conformation. wikipedia.org
The electronic properties of the NSO group, which acts as a strong electron acceptor, are influenced by substituents on the phenyl ring. cdnsciencepub.com Computational studies on substituted N-sulfinylanilines have shown that the nature of the substituent (electron-donating or electron-withdrawing) affects the geometry, vibrational frequencies, and electronic transitions of the molecule. wikipedia.org This modulation of the electronic structure by substituents directly impacts the reactivity of the NSO group in various chemical reactions, such as cycloadditions, where this compound can act as a dienophile. wikipedia.org
V. Advanced Applications of N Thionylaniline in Organic Synthesis and Materials Science
N-Thionylaniline as a Versatile Synthetic Intermediate
This compound is widely recognized as a versatile synthetic intermediate in both organic and organometallic chemistry. fishersci.ptchemdad.comsigmaaldrich.com Its utility lies in its ability to introduce sulfur and nitrogen functionalities into organic molecules, enabling the construction of diverse and complex molecular architectures.
Preparation of Sulfur-Containing Compounds
This compound serves as a valuable reagent for the synthesis of various sulfur-containing compounds. It can act as a sulfur donor in the preparation of trisulfanes. The reaction of this compound with thiols can lead to the formation of trisulfane (B228730) and disulfane (B1208498) mixtures. thieme-connect.de Furthermore, its reaction with organometallic reagents, such as organomagnesium halides, has been a subject of study to understand the underlying mechanisms of forming sulfur-containing organic structures. acs.org The reactivity of the sulfinyl group allows for its participation in various reactions, including oxidation, reduction, and substitution, making it a key intermediate in the synthesis of a broad range of organic molecules.
A notable application of this compound is in the synthesis of heterocyclic compounds. It is instrumental in constructing nitrogen-sulfur heterocycles like thiadiazoles and thienothiadiazoles through cyclization reactions. mdpi.com For instance, it reacts with 1,2-diamines to form 1,2,5-thiadiazoles. thieme-connect.de The reaction with arenediamines can be sensitive to the nature of the diamine and the choice of reagent, with this compound being tolerant of acidic groups where other reagents like thionyl chloride are not. thieme-connect.de Additionally, it participates in rhodium-catalyzed [2+2+2] cycloaddition reactions with 1,6-diynes to form pyrroles via the extrusion of sulfur monoxide from the intermediate. nih.gov
The compound's reactivity extends to reactions with transition metal complexes. For example, it reacts with triosmium carbonyl clusters, leading to the formation of clusters containing sulfido and phenylimido ligands. sci-hub.seacs.org
Synthesis of Thioamide and Thiourea (B124793) Functionalities
The thioamide and thiourea moieties are important functional groups in organic chemistry and are present in many biologically active compounds. zenodo.org this compound provides a synthetic route to these functionalities. While direct oxidation of thioureas to their S-oxides is challenging, alternative synthetic strategies can be employed. researchgate.net The synthesis of N-acyl thiourea derivatives can be achieved through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which then reacts with an amine. mdpi.com this compound itself is a key reagent in the synthesis of various heterocyclic systems that may contain or be precursors to thioamide-like structures. thieme-connect.dechim.it
Development of Fluorescent Probes and Imaging Agents
In recent years, this compound has found significant application in the field of materials science, particularly in the development of advanced fluorescent probes and imaging agents. thno.orgeuropa.eumdpi.com Its incorporation into molecular structures can lead to materials with unique photophysical properties suitable for high-resolution biological imaging.
Reagent in Near-Infrared-II (NIR-II) Fluorophore Development
This compound plays a crucial role as a reagent in the development of fluorophores that emit in the second near-infrared (NIR-II) window (1000–1700 nm). cam.ac.uk Imaging in the NIR-II region offers significant advantages, including deeper tissue penetration and higher spatial resolution due to reduced photon scattering and tissue autofluorescence. cam.ac.ukgoogle.com
A key synthetic step involving this compound is the ring-closure reaction to form benzobisthiadiazole (BBTD) acceptor cores in donor-acceptor-donor (D-A-D) type fluorescent compounds. nih.govrsc.org This reaction, often induced by this compound in the presence of reagents like trimethylsilyl (B98337) chloride and pyridine (B92270), is a critical step in the synthesis of various small-molecule NIR-II fluorophores. cam.ac.ukrsc.orgrsc.org For example, it has been used in the synthesis of thienothiadiazole-based NIR-II dyes. acs.org These fluorophores have been successfully used for in vivo imaging of cancer and blood vasculatures with high clarity and resolution. google.comrsc.org
Synthesis of Small, Conjugatable, Orthogonal, and Tunable Fluorophores (SCOTfluors)
This compound is a key reagent in the synthesis of a class of fluorescent dyes known as SCOTfluors (Small, Conjugatable, Orthogonal, and Tunable Fluorophores). nih.govcsic.es These fluorophores are designed for in vivo imaging of cell metabolism. nih.govresearchgate.net The synthesis involves the condensation of an aminoaniline core with this compound under heating to produce thioderivatives. nih.govcsic.es
SCOTfluors exhibit tunable emission wavelengths and are small enough to be conjugated to metabolites without significantly altering their biological activity. nih.govcsic.es This allows for the real-time tracking of essential metabolites, such as ceramides, within live cells. nih.govcsic.es The thioderivatives synthesized using this compound are part of a broader library of SCOTfluors that provide a range of colors for multi-channel imaging. nih.gov
Table 1: Optical Properties of Selected SCOTfluors
| Compound Type | Bridging Group | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|
| Triazole derivatives (4) | N=N | ~480 | ~540 |
| Thioderivatives (5) | S | ~490 | ~580 |
| Selenium analogues (6) | Se | ~510 | ~610 |
| Carbon derivatives (3, 7) | C | ~580-640 | ~660-720 |
Aggregation-Induced Emission (AIE) Properties in Imaging
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. encyclopedia.pubsigmaaldrich.com This property is highly desirable for bioimaging as it can lead to high signal-to-noise ratios. researchgate.netmdpi.com While conventional fluorophores often suffer from aggregation-caused quenching (ACQ), AIE-active materials, or AIEgens, overcome this limitation. sigmaaldrich.com
This compound has been utilized in the synthesis of NIR-II fluorophores that exhibit AIE characteristics. rsc.org For instance, highly twisted small molecule fluorophores with emission wavelengths extending into the NIR-IIb region (1500-1700 nm) have been designed and synthesized using an AIE strategy. rsc.org The synthesis of these molecules involves a this compound-induced ring closure. rsc.org These AIE dots have shown remarkable performance in in vivo imaging, including high-resolution imaging of the whole body and cerebral vasculature. rsc.org The development of such AIE-active NIR-II probes, facilitated by reagents like this compound, is a significant step towards overcoming the challenges of deep-tissue, high-resolution biological imaging. researchgate.netsioc-journal.cn
Role in Polymer and Material Science
This compound serves as a critical reagent in the synthesis of advanced polymers, imparting unique electronic and physical properties to the resulting materials.
This compound is instrumental in the synthesis of low-bandgap donor-acceptor (D-A) copolymers, which are essential components of organic electronic devices. Its primary function is to facilitate the formation of electron-accepting units, which, when alternated with electron-donating moieties, can significantly lower the polymer's bandgap. scispace.com This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient charge transport and light absorption in the visible and near-infrared regions. scispace.com
A common synthetic strategy involves the reaction of a diamino-functionalized monomer with this compound to form a thiadiazole ring system. For instance, in the synthesis of copolymers based on cyclopentadithiophene (CPDT) and benzothiadiazole dicarboxylic imide (BTDI), a key step is the reaction of a diamino-terthiophene intermediate with this compound in the presence of chlorotrimethylsilane (B32843) and pyridine. researchgate.netmdpi.comthieme-connect.dethieme-connect.comresearchgate.netnih.govwhiterose.ac.uk This reaction constructs the thieno[3,4-c] researchgate.netthieme-connect.comthiadiazole core, a potent electron-accepting unit. mdpi.comnih.govwhiterose.ac.uk The resulting copolymers exhibit optical bandgaps as low as 1.3 eV, making them suitable for various organic electronic applications. mdpi.comresearchgate.net
Similarly, this compound is used to prepare benzothiadiazole units for copolymers incorporating fluorene, dibenzosilole, and anthracene (B1667546). scispace.comnih.govwhiterose.ac.ukmdpi.com The reaction typically involves treating a diamine precursor with this compound and trimethylsilyl chloride in pyridine to yield the heterocyclic acceptor moiety. scispace.com The subsequent polymerization, often via Suzuki or Stille coupling, with electron-rich units like benzo[1,2-b:4,5-b']dithiophene (BDT) leads to copolymers with tailored optoelectronic properties. scispace.commdpi.com
Table 1: Properties of Low-Bandgap Copolymers Synthesized Using this compound
| Polymer System | Donor Unit | Acceptor Unit Precursor | Polymerization Method | Optical Bandgap (Eg) | HOMO Level (eV) | LUMO Level (eV) | Reference |
|---|---|---|---|---|---|---|---|
| PCPDTDTBTDI | Cyclopentadithiophene (CPDT) | 3′,4′-diamino-2,2′:5,2″-terthiophene | Direct Arylation / Suzuki | ~1.3 eV | -5.10 to -5.22 | -3.4 to -3.5 | mdpi.comresearchgate.net |
| PPADTBTDI | Phenylsubstituted Anthracene | 3′,4′-diamino-2,2′:5′,2″-terthiophene | Suzuki | ~1.66 eV | ~-5.5 | ~-3.56 | nih.govwhiterose.ac.uk |
| FBT Polymer | Benzo[1,2-b:4,5-b']dithiophene (BDT) | Diamino-difluorobenzene derivative | Stille Coupling | Not specified, but low | Lowered by fluorine | Not specified | scispace.com |
Polymers synthesized using this compound as a building block for the acceptor unit often exhibit excellent thermal stability. Thermogravimetric analysis (TGA) of various copolymers, including those based on cyclopentadithiophene (CPDT) and carbazole (B46965), shows decomposition temperatures surpassing 350 °C. researchgate.netmdpi.comresearchgate.net In some cases, decomposition temperatures reach up to 370 °C. researchgate.net
For example, a series of alternating copolymers containing CPDT and benzothiadiazole dicarboxylic imide (BTDI) units all demonstrated high thermal stability, with decomposition beginning above 350 °C. mdpi.com Similarly, copolymers of carbazole and BTDI, where this compound is used to form the thiadiazole ring, also show good thermal stability. nih.gov Fluorination of these carbazole-based copolymers was found to further enhance their thermal stability compared to their non-fluorinated counterparts. nih.gov Copolymers incorporating anthracene units also show high thermal decomposition temperatures, for instance, 354 °C for PPADTBTDI-DMO and 313 °C for PPADTBTDI-8. whiterose.ac.uk This high thermal stability is a crucial property for the longevity and operational reliability of organic electronic devices.
While direct studies on the chemical resistance of this compound-derived polymers are not extensively detailed in the provided sources, the inherent stability of the aromatic and heterocyclic components suggests a good degree of chemical resistance. nevicolor.itsabic.commonofiber.dkineos.comashland.com The robust nature of these polymers is essential for protecting the active layers in electronic devices from environmental degradation.
The development of conjugated polymers for organic photovoltaics (OPVs) is a primary application driven by the use of this compound. metu.edu.tr The goal in OPV material design is to create polymers with a low bandgap for broad solar spectrum absorption, and appropriate HOMO/LUMO energy levels to ensure efficient exciton (B1674681) separation and charge transfer when blended with an acceptor material, typically a fullerene derivative. scispace.commdpi.com
This compound is pivotal in creating strong electron-acceptor units like 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole (DTBT), which are then copolymerized with electron-donors. mdpi.com For example, copolymers of benzodithiophene (BDT) and fluorinated benzothiadiazole (FBT), prepared using this compound, have been synthesized for OPV applications. scispace.com The introduction of fluorine atoms via the FBT unit lowers the HOMO energy level of the polymer, which is beneficial for achieving a higher open-circuit voltage (Voc) in a solar cell and improving the material's environmental stability. scispace.com Solar cells fabricated using these fluorinated polymers have achieved power conversion efficiencies (PCEs) up to 3.4%. scispace.com
Similarly, copolymers based on cyclopentadithiophene (CPDT) and benzothiadiazole dicarboxylic imide (BTDI) have been designed specifically for solar cell applications. mdpi.comresearchgate.net By modifying the solubilizing side chains on both the donor and acceptor units, researchers can fine-tune the material's properties to optimize device performance. mdpi.comresearchgate.net These polymers demonstrate low optical bandgaps (around 1.3 eV) and deep HOMO levels (around -5.1 to -5.2 eV), which are desirable characteristics for high-performance OPVs. mdpi.comresearchgate.net
Polymers and Resins with Enhanced Thermal Stability and Chemical Resistance
Catalysis and Industrial Processes
This compound also finds application as a reagent and in the preparation of catalysts for specific industrial processes.
This compound serves as a sulfur donor for the synthesis of trisulfanes (RSSSR). In a reaction first reported in 1960, an N-arylamidothiosulfite is formed from the reaction of this compound with a thiol. thieme-connect.dethieme-connect.com This intermediate then reacts with another equivalent of the thiol to produce a mixture of trisulfane and disulfane. thieme-connect.dethieme-connect.com This method represents an early example of using surrogates for hazardous sulfur chlorides (SCl₂ and S₂Cl₂) in sulfane synthesis. thieme-connect.dethieme-connect.com Although it produces a mixture of products requiring separation, the reaction is mechanistically significant. thieme-connect.dethieme-connect.com The proposed mechanism involves the nucleophilic attack of the thiol on the sulfinyl sulfur atom of this compound, leading to S-S bond formation.
This compound is used in the synthesis of transition metal complexes that act as catalysts for olefin polymerization. google.com A patent describes the preparation of a nickel catalyst for olefin polymerization where this compound is a key reactant. google.com In the described synthesis, this compound is reacted with di(tert-butyl)phosphine lithium ( (t-Bu)₂PCH₂Li ) and subsequently with an allyl nickel chloride dimer to form the active catalyst complex. google.com These types of late transition metal catalysts are known for their ability to polymerize olefins like ethylene (B1197577) and α-olefins, and in some cases, copolymerize them with polar monomers. google.commdpi.com
Research has also explored the use of various aniline (B41778) derivatives for creating pre-catalysts for ethylene polymerization. researchgate.net While this specific study focused on 2,4,6-trimethylaniline (B148799) and 2,6-dimethylaniline, it highlights the general strategy of using aniline-based ligands to create effective polymerization catalysts. researchgate.net The steric and electronic properties of the aniline derivative are crucial in determining the catalytic activity and the properties of the resulting polymer, such as molecular weight and degree of branching. mdpi.comd-nb.info The use of this compound in the patent suggests its utility in creating ligands with specific electronic properties beneficial for the catalytic cycle. google.com
Vi. Biological and Biomedical Research Applications of N Thionylaniline Derivatives
Exploration of Potential Pharmaceutical Applications
The utility of N-thionylaniline as a building block is a cornerstone of its application in pharmaceutical research. It serves as a key intermediate in the synthesis of novel molecular architectures and as a component in probes designed to study enzymatic functions.
This compound is a crucial reagent in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. Its ability to react with diamines to form thiadiazoles is a widely used strategy in medicinal chemistry. nih.gov This reaction is instrumental in creating the thieno[3,4-b]thiadiazole and benzo-bis(1,2,5-thiadiazole) (BBTD) cores, which are investigated as electron-accepting units in functionally complex molecules. nih.govchinesechemsoc.org
The applications of this compound as a synthetic intermediate extend to various classes of compounds with therapeutic potential:
Heterocyclic Scaffolds: It is employed in the synthesis of fused sigmaaldrich.comnih.govthiadiazine 1,1-dioxides and 2,1,3-benzothiadiazoles, which are precursors for further derivatization.
Kinase Inhibitor Analogues: The synthesis of analogues of drugs like Nilotinib, a tyrosine kinase inhibitor, involves the creation of a core phenylamino-pyrimidine fragment. mdpi.com While not a direct reaction of this compound itself, the broader synthetic strategies for such kinase inhibitors often rely on building blocks that can be accessed or modified through reactions involving sulfur-nitrogen chemistry. mdpi.comresearchgate.netgu.se
Protease Inhibitors: The development of inhibitors for proteases, such as those from HIV, FIV, and SARS-CoV-2, often involves complex heterocyclic structures. nih.govnih.govmdpi.comsigmaaldrich.com The synthesis of these scaffolds can involve reagents like this compound to introduce specific sulfur-nitrogen heterocycles that are crucial for binding to the enzyme's active site.
The versatility of this compound makes it an important tool for generating libraries of diverse heterocyclic compounds for drug discovery screening programs. sigmaaldrich.comsigmaaldrich.com
Derivatives of this compound are valuable in the development of probes for studying enzyme mechanisms and activity. While direct application as a mechanistic probe is an area of ongoing research, its role in constructing fluorescent probes is well-documented. These probes are designed to produce a measurable signal, often a change in fluorescence, in response to a specific enzymatic reaction, allowing for real-time monitoring of biological processes. cas.cndrugtargetreview.com
A key application is the synthesis of fluorophores for near-infrared (NIR-II) biomedical imaging. chinesechemsoc.org this compound is used in ring-closure reactions to create the core structure of these advanced imaging agents. chinesechemsoc.org For example, BBTD-based fluorophores are synthesized using an this compound-induced ring closure step. chinesechemsoc.org These probes can be designed to be "enzyme-activated," where their fluorescence is "turned on" upon interaction with a target enzyme, enabling the visualization and quantification of its activity in complex biological systems like living cells and tissues. cas.cndrugtargetreview.com This approach has been used to create probes for detecting enzymes like thioredoxin reductase and for monitoring the activity of matrix metalloproteinases (MMPs). nih.govpdx.edu
Intermediates in Drug Synthesis
Investigations into Specific Biological Activities
Beyond their role as synthetic tools, derivatives of this compound have been directly investigated for their own biological effects, including enzyme inhibition and cytotoxicity against cancer cells.
Derivatives of this compound have shown potential as enzyme inhibitors. One notable study focused on the synthesis of fused sigmaaldrich.comnih.govthiadiazine 1,1-dioxides, which were designed as potential transition-state analogue inhibitors for enzymes involved in purine (B94841) metabolism. These compounds were evaluated for their ability to inhibit xanthine (B1682287) oxidase and guanine (B1146940) aminohydrolase (also known as guanase).
The study found that while none of the synthesized compounds showed inhibitory activity against xanthine oxidase at concentrations up to 5 x 10⁻⁴ M, two of the thiadiazine derivatives did inhibit guanine aminohydrolase. The inhibition constants (Ki) for these two compounds were approximately 2 x 10⁻⁴ M, indicating moderate inhibitory potential.
| Enzyme Target | Compound Class | Result | Inhibition Value (Ki) |
|---|---|---|---|
| Guanine Aminohydrolase | Fused sigmaaldrich.comnih.govthiadiazine 1,1-dioxides | Inhibition Observed | ~2 x 10⁻⁴ M |
| Xanthine Oxidase | Fused sigmaaldrich.comnih.govthiadiazine 1,1-dioxides | No Inhibition Observed | N/A (at 5 x 10⁻⁴ M) |
This interactive table summarizes the findings from enzyme inhibition studies on this compound derivatives.
The cytotoxic effects of this compound have been assessed against various cancer cell lines. In vitro studies using the human cervical cancer cell line (HeLa) demonstrated that this compound can induce apoptosis, or programmed cell death, at concentrations exceeding 50 µM.
Further investigations into the effects on both HeLa and MCF-7 (human breast adenocarcinoma) cell lines revealed a dose-dependent increase in apoptosis markers, such as caspase activation. Caspases are a family of protease enzymes that are critical players in the apoptotic pathway. The activation of these enzymes by this compound derivatives suggests that these compounds trigger a controlled cascade of events leading to cell death, a desirable characteristic for potential anticancer agents.
| Cell Line | Compound | Observed Effect | Effective Concentration |
|---|---|---|---|
| HeLa (Cervical Cancer) | This compound | Induced Apoptosis | >50 µM |
| MCF-7 (Breast Cancer) | This compound Derivatives | Increased Apoptosis Markers | Dose-dependent |
This interactive table presents the results of cytotoxicity studies of this compound and its derivatives on cancer cell lines.
The mechanism underlying the observed cytotoxicity of this compound appears to be linked to the induction of oxidative stress. Research suggests that the biological activity involves the generation of reactive oxygen species (ROS) within the cell.
ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. While they are normal byproducts of metabolism, an excessive accumulation leads to a state of oxidative stress. This imbalance can cause damage to vital cellular components, including lipids, proteins, and DNA. The oxidative stress induced by this compound derivatives is believed to be a key trigger for the apoptotic pathway observed in cancer cells. This mechanism, where a compound promotes ROS generation to selectively kill cancer cells (which often have a compromised antioxidant defense system), is a recognized strategy in the development of chemotherapeutics.
Vii. Future Directions and Emerging Research Avenues
Exploration of Novel N-Thionylaniline Derivatives for Targeted Synthesis
The future of this compound in synthesis lies in the rational design of its derivatives and its application in creating highly specific and functionalized molecules. Research is moving beyond its traditional use toward crafting bespoke reagents for targeted outcomes. A primary application of this compound is in the oxidative ring closure of diamino compounds to form heterocyclic systems like thiadiazoles. chemrxiv.orgnih.gov This is particularly crucial in the synthesis of donor-acceptor (D-A) polymers and small molecules for organic electronics. nih.govwhiterose.ac.uk
Future work will likely focus on:
Substituted N-Thionylanilines: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of this compound could modulate its reactivity, allowing for finer control over reaction kinetics and enabling reactions with less reactive substrates.
Novel Heterocycle Formation: While its role in synthesizing benzothiadiazoles is well-established, this compound is being explored for the creation of more complex, fused heterocyclic systems. nih.govmdpi.com It is a key reagent in producing thieno[3,4-c] nih.govthieme-connect.de-thiadiazole and benzo-bis(1,2,5-thiadiazole) (BBTD) cores, which are integral to advanced fluorophores. nih.govmdpi.comchinesechemsoc.org
Targeted Donor-Acceptor Architectures: In materials science, this compound is instrumental in synthesizing donor-acceptor-donor (D-A-D) type fluorescent compounds. chinesechemsoc.orggoogle.com Future research will leverage this capability to build molecules with precisely tuned band gaps for applications in near-infrared (NIR) imaging and polymer solar cells. whiterose.ac.ukgoogle.com For instance, its use in ring-closure reactions is a key step in creating small-molecule dyes for NIR-II fluorescence (1000–1700 nm) imaging and photothermal therapy. chinesechemsoc.orggoogle.com
| Precursor Type | Reagent | Resulting Core Structure | Application Area |
| Aromatic Diamines | This compound | Benzothiadiazole (BTD) | Organic Polymers, Dyes chemrxiv.orgwhiterose.ac.uk |
| Diaminothiophene Derivatives | This compound | Thieno[3,4-c] nih.govthieme-connect.de-thiadiazole | Low Band Gap Copolymers nih.govmdpi.com |
| Fused Diamino Systems | This compound | Benzo-bis(1,2,5-thiadiazole) (BBTD) | NIR-IIb Fluorophores chinesechemsoc.org |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Real-Time Analysis
While the synthetic utility of this compound is widely exploited, a deep, real-time understanding of its reaction mechanisms is an emerging research frontier. Current mechanistic proposals often rely on the identification of stable byproducts or computational modeling. For example, in the synthesis of organotrisulfanes, this compound reacts with a thiol to form a proposed N-arylamidothiosulfite intermediate, which then reacts with another thiol molecule. thieme-connect.de However, direct experimental observation of such transient species is lacking.
Advanced spectroscopic techniques offer a path to elucidate these mechanisms:
Femtosecond Transient Absorption Spectroscopy: This technique can be used to detect and characterize the electronic structure of short-lived intermediates formed during a chemical reaction. Similar photoinduced absorption (PIA) studies have been performed on derivatives of this compound to understand charge separation dynamics on a picosecond timescale. tue.nl Applying this to the initial moments of an this compound reaction could provide direct evidence for proposed intermediates.
Real-Time Reaction Monitoring: Techniques like time-resolved infrared (TRIR) spectroscopy or rapid-injection NMR could follow the concentration of reactants, intermediates, and products as the reaction progresses. This would allow for the validation of kinetic models and provide insight into the factors controlling reaction pathways and the formation of side products.
Unraveling these complex mechanisms will enable chemists to optimize reaction conditions, minimize byproduct formation, and enhance yields, moving the application of this compound from a successful art to a predictive science.
Integration of this compound in Green Chemistry Methodologies
The principles of green chemistry, which advocate for waste reduction, energy efficiency, and the use of safer chemicals, are increasingly important in chemical synthesis. innovareacademics.insphinxsai.com The application of these principles to reactions involving this compound is a key area for future development.
Current syntheses using this compound often employ hazardous solvents like pyridine (B92270) or dichloromethane (B109758) (DCM) and may require purification via chromatography, which generates significant waste. nih.govmdpi.com Future research will likely focus on:
Solvent-Free Reactions: Inspired by green methods for other syntheses, exploring solvent-free reactions of this compound, potentially assisted by microwave irradiation, could drastically reduce waste and reaction times. researchgate.net
Benign Solvents: Replacing conventional solvents with greener alternatives is a viable strategy. Polyethylene glycol (PEG), for example, has been used as a recyclable, non-toxic solvent for other organic reactions and could be investigated for this compound-mediated cyclizations. innovareacademics.in
Atom Economy: The concept of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is central to green chemistry. sphinxsai.com Future synthetic routes will be designed to maximize this metric, for instance, by developing catalytic cycles that regenerate the active form of the reagent or by minimizing the use of protecting groups.
Computational Design and Predictive Modeling for New this compound Applications
Computational chemistry is a powerful tool for accelerating materials discovery. By modeling molecules and predicting their properties before they are synthesized, researchers can target their efforts more effectively. This approach is becoming increasingly vital in leveraging this compound for advanced applications.
Predicting Electronic and Optical Properties: Density Functional Theory (DFT) is already being used to investigate the electronic properties (e.g., HOMO/LUMO levels) and geometries of complex fluorophores synthesized using this compound. chinesechemsoc.org These calculations can predict the energy gap (Egap), which correlates with the fluorescence wavelength, guiding the design of new dyes for specific imaging windows (e.g., NIR-IIb). chinesechemsoc.org Similar DFT studies are used to design dyes for solar cells, modeling their frontier molecular orbitals and predicting their performance. researchgate.net
Modeling Reaction Mechanisms: As mentioned previously, computational studies can model the transition states of reactions involving this compound. This allows for the validation of proposed intermediates and provides a theoretical framework for understanding regioselectivity and reaction barriers, which is crucial for optimizing synthetic procedures.
Virtual Screening: In the future, computational libraries of potential precursors could be virtually reacted with this compound, and the properties of the resulting products could be calculated. This high-throughput screening would allow researchers to identify the most promising candidate molecules for synthesis and testing, particularly in the search for new materials for organic electronics and bio-probes.
| Computational Method | Application in this compound Research | Research Goal |
| Density Functional Theory (DFT) | Calculation of HOMO/LUMO levels, molecular geometries, and energy gaps (Egap) of derivatives. | Design of novel fluorophores and dyes with targeted optical/electronic properties. chinesechemsoc.orgresearchgate.net |
| Transition State Modeling | Calculation of activation energies and structures of reaction intermediates. | Elucidation of reaction mechanisms and optimization of synthetic conditions. |
Expanding Biological Activity Profiling and Therapeutic Potential
While much of the focus on this compound has been its role as a synthetic reagent, its derivatives are at the forefront of new therapeutic and diagnostic technologies. Furthermore, the parent compound itself has shown preliminary biological activity.
Inherent Bioactivity: Early research indicates that this compound exhibits antimicrobial properties, showing inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. Studies have also suggested it can induce apoptosis in cancer cell lines (HeLa cells) at certain concentrations, pointing to potential cytotoxic effects that could be explored further.
Theranostics and Bioimaging: The most significant emerging application is the use of this compound to synthesize complex molecules for medical purposes. It is a critical reagent for creating D-A-D fluorophores that operate in the NIR-II window (1000-1700 nm). google.com These dyes are used for:
High-Resolution Bioimaging: NIR-II fluorophores allow for deep-tissue imaging with reduced light scattering, enabling detailed visualization of biological structures like blood vessels. chinesechemsoc.org
Image-Guided Therapy: The same molecules can be used for photothermal therapy, where they absorb NIR light and generate heat to ablate tumors, and for photoacoustic imaging. google.com
Targeted Probes: The derivatives synthesized using this compound can be functionalized with targeting ligands to specifically bind to certain cells or tissues, enhancing diagnostic accuracy and therapeutic efficacy. google.com
Future research will focus on expanding the library of these bioactive and photoactive molecules, improving their biocompatibility and stability, and exploring their potential in treating a wider range of diseases, including vascular disorders and various cancers. chinesechemsoc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for N-Thionylaniline, and what are the common challenges in its preparation?
- Methodological Answer : this compound is typically synthesized via the reaction of aniline derivatives with sulfur-containing reagents. For example, describes its use in reactions with sulfur chlorides (SCl₂ or S₂Cl₂) to produce trisulfanes and disulfanes. A key challenge is the formation of mixed sulfane byproducts (e.g., di- and trisulfanes), requiring chromatographic separation or selective crystallization .
- Key Data :
| Reagent System | Byproducts | Separation Method | Reference |
|---|---|---|---|
| Thiol + SCl₂ | Trisulfanes, Disulfanes | Column Chromatography |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : this compound is classified as a Category 2 skin irritant and Category 2A eye irritant. Researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Emergency procedures include rinsing affected areas with water for 15+ minutes and contacting Chemtrec for spills (U.S.: +1-800-424-9300). Waste disposal must comply with local regulations (e.g., 40 CFR Part 261 in the U.S.) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Gas chromatography (GC) is routinely used for purity verification (>98% as per ). Structural confirmation involves spectroscopic methods:
- IR Spectroscopy : Detect S=O and N-S stretching vibrations (~1050–1150 cm⁻¹).
- NMR : Aromatic protons (δ 7.2–7.8 ppm) and sulfinyl group coupling patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in sulfur-transfer reactions?
- Methodological Answer : highlights its role as a sulfur donor in reactions with thiols. The proposed mechanism involves nucleophilic attack by the thiol on the sulfinyl sulfur, leading to S-S bond formation. Computational studies (DFT) can model transition states to validate intermediates. Challenges include controlling regioselectivity in polysulfane synthesis .
- Key Data :
| Reaction Partner | Product | Yield (%) | Selectivity Issues |
|---|---|---|---|
| Thiols | Trisulfanes | 40–60% | Requires purification |
Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?
- Methodological Answer : this compound (mp: 84°C) is sensitive to moisture and heat. Storage in anhydrous solvents (e.g., dry DCM) at –20°C prevents decomposition. Kinetic studies under varying temperatures (25–60°C) using HPLC can quantify degradation rates. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk side reactions .
Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated sulfane synthesis?
- Methodological Answer : Discrepancies arise from differences in stoichiometry, catalyst use, or purification methods. Systematic replication studies should:
Standardize reagent ratios (e.g., 1:1 vs. 1:2 this compound:thiol).
Compare column chromatography vs. recrystallization for product isolation.
Use mass spectrometry to identify trace impurities affecting yield calculations .
Q. Can this compound serve as a precursor for novel heterocyclic compounds, and what analytical methods validate such transformations?
- Methodological Answer : Its sulfinyl group enables cyclization reactions with dienes or amines. For example, [4+2] cycloadditions can generate thiazine derivatives. Reaction monitoring via LC-MS and X-ray crystallography confirms ring formation and stereochemistry .
Guidance for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring this compound’s role in green chemistry) .
- PICO Framework : Define Population (reaction systems), Intervention (catalyst/additive), Comparison (alternative sulfur donors), and Outcomes (yield, selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
